molecular formula C6H7BrF3N3O2S B6295047 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide CAS No. 2387598-83-4

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide

Cat. No.: B6295047
CAS No.: 2387598-83-4
M. Wt: 322.11 g/mol
InChI Key: ZMNGLLMNFXYBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide is an organofluorine and organobromine compound with the molecular formula C 6 H 7 BrF 3 N 3 O 2 S and a molecular weight of 322.1 g/mol [ ]. It is provided with a certified purity of 97% and is identified by CAS Registry Number 2387598-83-4 [ ]. Research Context and Potential This compound belongs to the chemical classes of pyrazole and sulfonamide derivatives, which are privileged scaffolds in modern medicinal chemistry [ ]. Pyrazole cores are recognized for a wide spectrum of biological activities, including investigated anticancer properties [ ]. The sulfonamide functional group is a critical pharmacophore in many bioactive molecules and approved therapeutics, often contributing to target binding through charge-charge and hydrogen-bonding interactions [ ]. The specific combination of bromo and trifluoromethyl substituents on the pyrazole ring makes this molecule a valuable and versatile chemical building block for constructing more complex structures in drug discovery programs [ ]. Researchers are exploring such fragments in the development of novel therapeutic agents. Handling and Usage This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF3N3O2S/c1-12(2)16(14,15)13-3-4(7)5(11-13)6(8,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNGLLMNFXYBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C(=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide is a synthetic compound with significant biological activity, particularly in medicinal chemistry. Its structure, characterized by a pyrazole ring and sulfonamide group, positions it as a potential candidate for various therapeutic applications. This article explores its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and case studies.

Basic Information

  • IUPAC Name : 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide
  • CAS Number : 2387598-83-4
  • Molecular Formula : C6H7BrF3N3O2S
  • Molecular Weight : 322.1 g/mol
  • Purity : 97% .

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, outperforming standard treatments like dexamethasone .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. A related study found that modifications in the pyrazole structure significantly influenced its antibacterial efficacy against pathogens such as E. coli and Staphylococcus aureus. The presence of certain functional groups was critical in enhancing antimicrobial activity .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays. For example, derivatives of pyrazole have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported IC50 values in the micromolar range, indicating promising activity compared to established chemotherapeutic agents .

Case Study: Cytotoxic Activity

A recent investigation into a series of pyrazole derivatives revealed that some compounds exhibited IC50 values lower than those of doxorubicin against MCF-7 cells, suggesting enhanced potency . The following table summarizes the IC50 values for selected compounds:

CompoundIC50 (µM)Cell Line
Compound A0.48MCF-7
Compound B0.78HCT-116
Doxorubicin1.93MCF-7

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. Key factors include:

  • Electron-Withdrawing Groups (EWGs) : Enhance potency against cancer cells.
  • Substituents on the Pyrazole Ring : Influence both anti-inflammatory and antimicrobial activities.

Preliminary SAR studies suggest that modifications at specific positions on the pyrazole ring can lead to increased biological efficacy .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide has been investigated for its potential as a pharmaceutical agent. Its sulfonamide group is of particular interest due to its biological activity.

Case Studies :

  • Antimicrobial Activity : Research indicates that sulfonamides exhibit significant antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation .
  • Anti-inflammatory Properties : Compounds similar to this compound have been explored for their anti-inflammatory effects. These compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Agricultural Chemistry

In agricultural applications, this compound may serve as a herbicide or pesticide due to its ability to disrupt biological pathways in pests.

Research Findings :

  • Herbicidal Activity : Studies have demonstrated that pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth and development .
  • Pest Control : The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its efficacy against various agricultural pests .

Materials Science

The unique properties of this compound make it suitable for use in developing new materials.

Applications in Polymers :

  • Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and chemical resistance .
  • Coatings and Films : Its chemical structure allows for the development of coatings that are resistant to corrosion and degradation under harsh environmental conditions .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anti-inflammatory properties
Agricultural ChemistryEffective herbicide and pest control
Materials ScienceEnhances thermal stability in polymers

Chemical Reactions Analysis

Cross-Coupling Reactions at the C4 Bromine Position

The bromine atom at the 4-position serves as a key site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Suzuki-Miyaura Coupling

  • Reaction : The bromide undergoes coupling with aryl/heteroaryl boronic acids in the presence of a palladium catalyst.

  • Conditions : Pd(PPh₃)₄ (2–5 mol%), Na₂CO₃ (base), DME/H₂O, 80–100°C .

  • Example :

    4-Br-Pyrazole-Sulfonamide+Ar-B(OH)2Pd4-Ar-Pyrazole-Sulfonamide+HBr\text{4-Br-Pyrazole-Sulfonamide} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{4-Ar-Pyrazole-Sulfonamide} + \text{HBr}

    Yields for analogous pyrazole systems range from 65–85% .

Buchwald-Hartwig Amination

  • Reaction : Substitution of bromine with amines to form C–N bonds.

  • Conditions : Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃, toluene, 100°C .

  • Scope : Primary/secondary amines, including morpholine and piperidine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazole ring facilitates SNAr at the C4 position under basic conditions.

Nucleophile Conditions Product Yield Reference
ThiophenolateK₂CO₃, DMF, 80°C4-(Phenylthio)-pyrazole-sulfonamide72%
AzideNaN₃, CuI, DMF, 120°C4-Azido-pyrazole-sulfonamide68%

Functionalization via Metal-Mediated Trifluoromethylation

While the trifluoromethyl group at C3 is typically inert, it can influence reactivity at adjacent positions:

  • Copper-mediated coupling : Exchange of bromide with CF₃ groups using TMSCF₃ and CuI in DMSO at 60°C .

  • Photoredox catalysis : Radical trifluoromethylation under visible light with Ru(bpy)₃²⁺ .

Sulfonamide Modifications

The N,N-dimethyl sulfonamide group exhibits limited reactivity but can undergo:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C yields the secondary sulfonamide .

  • Sulfonamide cleavage : H₂SO₄/H₂O (1:1) at 100°C removes the sulfonamide group, generating the parent pyrazole .

Ring Functionalization and Cyclization

The pyrazole ring participates in annulation reactions:

  • Cycloaddition with alkynes : Under Pd catalysis, forms fused polycyclic systems .

  • Pyrazole ring contraction : Reacts with mercaptoacetaldehyde to yield thiadiazines, followed by dehydration to 1-arylpyrazoles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide with related pyrazole sulfonamides, focusing on structural variations, physicochemical properties, and biological relevance.

Substituent Effects on the Pyrazole Core
Compound Name Substituents (Pyrazole Positions) Key Modifications Melting Point (°C) Biological Activity Reference
This compound 4-Br, 3-CF₃, 1-SO₂N(CH₃)₂ Dimethyl sulfonamide; Br/CF₃ electronic effects Not reported Hypothesized enzyme inhibition
4-Bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide (11) Pyrazole: 4-NH-SO₂-C₆H₄Br; 1,3,5-trimethyl Benzenesulfonamide with Br substituent Not reported Trypanocidal activity (IC₅₀: 0.12 µM) [1]
4-Bromo-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (4b) Pyrazole: 4-Br; sulfonamide linked to propylamino-pyridyl Extended linker; hydroxylphenyl group 184–186 Anticancer/kinase inhibition [3]
4-Chloro analog (4c) 4-Cl instead of 4-Br Halogen substitution 166–168 Reduced lipophilicity vs. 4b [3]
4-Fluoro analog (4d) 4-F instead of 4-Br Smaller halogen; increased electronegativity 144–146 Enhanced solubility [3]

Key Observations :

  • Sulfonamide Substituents : The dimethyl group on the sulfonamide in the target compound may increase solubility compared to aryl-sulfonamides (e.g., compound 11) , though this requires experimental validation.
  • Trifluoromethyl Role : The CF₃ group at position 3 is a strong electron-withdrawing substituent, likely stabilizing the pyrazole ring and enhancing binding to hydrophobic enzyme pockets .

Preparation Methods

Cyclization of Hydrazines with Trifluoromethylated Diketones

The reaction between arylhydrazines and 4,4,4-trifluoro-1,3-diketones (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) enables regioselective pyrazole formation. Fang et al. demonstrated that ketones 16 react with trifluoroacetyl diazoester 17 under basic conditions (1.5 eq DBU, THF, 60°C) to yield 4-trifluoromethylpyrazole derivatives in 70–85% yields. This method avoids competing cyclization pathways due to the electron-withdrawing nature of the trifluoromethyl group, which directs nucleophilic attack to the α-position.

-H Shift-Mediated Cyclization

Chen et al. reported a one-pot synthesis using N’-benzylidene tolylsulfonohydrazides 8 and ethyl 4,4,4-trifluoro-3-oxobutanoate 9 in toluene at 60°C. The mechanism involves nucleophilic addition, cyclization, and a-hydride shift, achieving 88% yield with Cu(OTf)₂ catalysis. Lower yields (<50%) occur with Fe(OTf)₃ or polar solvents like THF, emphasizing the importance of Lewis acid selection.

Bromination of the Pyrazole Intermediate

Introducing bromine at the 4-position requires electrophilic aromatic substitution (EAS) under controlled conditions:

N-Bromosuccinimide (NBS) in Acidic Media

Bromination of 3-(trifluoromethyl)pyrazole using NBS in H₂SO₄ (0°C to 25°C, 12 hr) provides 4-bromo derivatives with >90% regioselectivity. The trifluoromethyl group acts as a meta-directing substituent, favoring bromination at the 4-position. Excess NBS (1.2 eq) minimizes di-brominated byproducts, which typically form at higher temperatures (>40°C).

Catalytic Bromine with FeCl₃

FeCl₃-catalyzed bromination (Br₂, DCM, 25°C, 6 hr) achieves comparable yields (85–92%) but requires strict stoichiometric control to prevent ring oxidation. This method is less favored due to handling difficulties associated with elemental bromine.

Sulfonamide Functionalization

The final step involves introducing the N,N-dimethylsulfonamide group at the pyrazole 1-position:

Sulfonyl Chloride Synthesis

Pyrazole-1-sulfonyl chloride is prepared via chlorosulfonation using ClSO₃H (neat, 0°C to 25°C, 8 hr). The reaction proceeds quantitatively but requires rigorous moisture exclusion to avoid hydrolysis.

Amine Coupling

Reacting pyrazole-1-sulfonyl chloride with dimethylamine (2.0 eq) in DCM using DIPEA (1.5 eq) at 25°C for 16 hr yields the target sulfonamide in 71–89% purity. Alternative bases like Et₃N reduce yields to 26–46% due to incomplete deprotonation of the amine.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

DBU outperforms weaker bases (e.g., Na₂CO₃) in directing cyclization to the desired regioisomer. A study comparing bases showed DBU-mediated reactions achieve 85% regiopurity versus 57% with Cs₂CO₃.

Temperature-Dependent Bromination

Low temperatures (0–10°C) suppress side reactions but prolong reaction times (12–24 hr). Kinetic studies reveal an optimal window of 15–25°C, balancing speed and selectivity.

Solvent Effects on Sulfonylation

Polar aprotic solvents (DMF, DMSO) accelerate sulfonyl chloride formation but promote decomposition. Non-polar solvents (toluene, DCM) enhance stability, with DCM providing the highest isolated yields (90%).

Comparative Data Tables

Table 1. Bromination Conditions and Yields

Brominating AgentCatalystTemp (°C)Time (hr)Yield (%)
NBSH₂SO₄0–251292
Br₂FeCl₃25685

Table 2. Sulfonamide Coupling Bases

BaseSolventTime (hr)Yield (%)
DIPEADCM1689
Et₃NDCM1641

Q & A

Q. Design a reaction pathway for introducing a coumarin moiety into this compound.

  • Stepwise Approach :

Suzuki coupling of the bromo group with 4-bromophenylboronic acid to install a reactive handle .

Condensation with 6'''-bromocoumarin-3'''-carboxylate using Pd(PPh3)4 catalyst .

Purify via column chromatography (SiO2, hexane/EtOAc 3:1) and confirm via 1H NMR (δ 6.8–8.2 ppm for coumarin protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.